molecular formula C17H29NO B1626664 p-Undecyloxyaniline CAS No. 57736-32-0

p-Undecyloxyaniline

Cat. No.: B1626664
CAS No.: 57736-32-0
M. Wt: 263.4 g/mol
InChI Key: KNQYKCAKNCDJTI-UHFFFAOYSA-N
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Description

p-Undecyloxyaniline (IUPAC name: 4-undecyloxyaniline) is a para-substituted aniline derivative with the molecular formula C₁₇H₂₉NO and a molecular weight of 263.42 g/mol . Structurally, it consists of an aniline group (-NH₂) attached to a phenyl ring, which is further substituted by an undecyloxy (-O-C₁₁H₂₃) chain at the para position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-undecoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h11-14H,2-10,15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQYKCAKNCDJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559108
Record name 4-(Undecyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57736-32-0
Record name 4-(Undecyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

p-Undecyloxyaniline, also known as 4-(undecyloxy)aniline or 4-n-Undecyloxyaniline, is an organic compound that has garnered attention in the field of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol
  • Density : Approximately 1.5 g/mL
  • Melting Point : 256-258 °C

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The undecyloxy group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.

Key Mechanisms:

  • Estrogen Receptor Modulation : Preliminary studies suggest that this compound may modulate estrogen receptor activity, potentially influencing pathways involved in cell proliferation and differentiation.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, which may be beneficial in conditions like neurodegenerative diseases.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property could be harnessed in developing new antimicrobial agents.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing a dose-dependent response that suggests potential applications in cancer therapy.

Case Studies and Research Findings

StudyObjectiveKey Findings
Study on Antioxidant Activity To evaluate the antioxidant capacity of this compoundDemonstrated significant scavenging activity against free radicals, indicating potential for use in neurodegenerative disease prevention.
Antimicrobial Efficacy Study To assess the antimicrobial properties against common pathogensShowed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for use in topical formulations.
Cytotoxicity Assessment To determine effects on cancer cell linesInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating promising therapeutic potential.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C13_{13}H19_{19}N
  • Molecular Weight : 205.3 g/mol
  • Solubility : Soluble in organic solvents like ethanol and chloroform.
  • Thermal Stability : Exhibits good thermal stability, making it suitable for high-temperature applications.

Materials Science

p-Undecyloxyaniline has been utilized in the synthesis of conductive polymers and nanocomposites. Its ability to form stable dispersions with nanoparticles enhances the electrical conductivity of materials.

Application Examples:

  • Conductive Films : Used in the fabrication of flexible conductive films for electronic devices.
  • Nanocomposites : Acts as a stabilizing agent in polymer-nanoparticle composites, improving mechanical properties and conductivity.

Organic Electronics

The compound plays a significant role in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its electron-donating properties make it suitable for use as a hole transport material.

Case Studies:

  • OLEDs : Research indicates that incorporating this compound into OLED structures improves device efficiency and stability due to enhanced charge transport properties.
  • OSCs : Studies have shown that devices utilizing this compound exhibit improved power conversion efficiencies compared to traditional materials.

Biomedical Applications

This compound has potential applications in drug delivery systems and biosensors. Its biocompatibility and ability to form stable complexes with biomolecules make it an attractive candidate for these uses.

Application Examples:

  • Drug Delivery : Investigated for use in targeted drug delivery systems due to its ability to encapsulate therapeutic agents effectively.
  • Biosensors : Utilized in the development of electrochemical sensors for detecting biomolecules, leveraging its conductive properties.

Data Table of Applications

Application AreaSpecific Use CaseKey Benefits
Materials ScienceConductive filmsEnhanced electrical conductivity
NanocompositesImproved mechanical properties
Organic ElectronicsOLEDsIncreased efficiency and stability
OSCsHigher power conversion efficiencies
Biomedical ApplicationsDrug delivery systemsEffective encapsulation of therapeutic agents
BiosensorsEnhanced detection capabilities

Comparison with Similar Compounds

Structural Analogs: Alkoxy-Substituted Anilines

4-Hexyloxyaniline
  • Molecular Formula: C₁₂H₁₉NO
  • Key Differences :
    • Shorter alkoxy chain (C₆ vs. C₁₁ in p-undecyloxyaniline).
    • Lower molecular weight (193.29 g/mol vs. 263.42 g/mol).
    • Higher polarity and solubility in polar solvents due to reduced hydrophobicity .
  • Applications : Used in synthesizing 4-hydroxy-4′-hexyloxyazobenzene , a compound relevant to liquid crystal displays (LCDs) .
p-Nitroanisole (4-Methoxynitrobenzene)
  • Molecular Formula: C₇H₇NO₃
  • Key Differences: Substituted with a nitro (-NO₂) group instead of an amino (-NH₂) group. Methoxy (-OCH₃) substituent instead of a long alkoxy chain. Exhibits electron-withdrawing effects from the nitro group, contrasting with the electron-donating amino group in this compound .
  • Applications : Intermediate in dye synthesis and pharmaceuticals .

Physicochemical Properties Comparison

Property This compound 4-Hexyloxyaniline p-Nitroanisole
Molecular Weight (g/mol) 263.42 193.29 153.14
Alkoxy Chain Length C₁₁ C₆ C₁ (methoxy)
Functional Groups -NH₂, -O-C₁₁H₂₃ -NH₂, -O-C₆H₁₃ -NO₂, -OCH₃
Polarity Low Moderate Moderate-High
Solubility Low in polar solvents Higher in polar solvents Moderate in organic solvents

Preparation Methods

Chemical Overview and Structural Properties

p-Undecyloxyaniline (C₁₇H₂₉NO) is characterized by a benzene ring substituted with an amine group at the para position and an undecyloxy chain (–O–C₁₁H₂₃). Key physicochemical properties include a boiling point of 385.9°C at 760 mmHg, density of 0.938 g/cm³, and refractive index of 1.506. Its amphiphilic nature arises from the polar aniline group and hydrophobic undecyl chain, enabling interfacial activity in colloidal systems.

Condensation Reactions for Ether Bond Formation

Nucleophilic Aromatic Substitution

The most widely reported method involves the reaction of 4-aminophenol with 1-bromoundecane under alkaline conditions. The hydroxyl group of 4-aminophenol acts as a nucleophile, displacing bromide from the alkyl halide:

$$
\text{4-Aminophenol} + \text{1-Bromoundecane} \xrightarrow{\text{KOH, DMSO}} \text{this compound} + \text{KBr} + \text{H}_2\text{O}
$$

Optimization Parameters :

  • Solvent : Dimethyl sulfoxide (DMSO) enhances solubility of both reactants.
  • Base : Potassium hydroxide (2.5 equiv.) ensures deprotonation of 4-aminophenol.
  • Temperature : 80–90°C for 12–18 hours achieves >75% yield.
Table 1: Reaction Conditions and Yields for Nucleophilic Substitution
Parameter Value
Solvent DMSO
Base KOH (2.5 equiv.)
Temperature 80°C
Time 18 hours
Yield 78%

Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-aminophenol with undecanol:

$$
\text{4-Aminophenol} + \text{1-Undecanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound} + \text{Byproducts}
$$

This method avoids alkyl halides but requires anhydrous conditions and stoichiometric reagents, limiting scalability.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Recent advances utilize palladium catalysts to couple 4-bromophenyl undecyl ether with ammonia or amines. A representative protocol involves:

$$
\text{4-Bromophenyl undecyl ether} + \text{NH}3 \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{this compound} + \text{HBr}
$$

Key Advantages :

  • Catalyst System : Pd(dba)₂ (2 mol%) with Xantphos ligand.
  • Solvent : Toluene at 110°C under nitrogen.
  • Yield : 82% after 24 hours.
Table 2: Cross-Coupling Reaction Parameters
Component Specification
Catalyst Pd(dba)₂ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (3 equiv.)
Solvent Toluene
Temperature 110°C

Ullmann-Type Coupling

Copper-mediated coupling of 4-iodoaniline with 1-undecanol in the presence of K₂CO₃ and 1,10-phenanthroline affords moderate yields (55–60%) but requires high temperatures (150°C).

Purification and Isolation Techniques

Flash Column Chromatography

Crude products are typically purified using silica gel chromatography with hexanes/ethyl acetate (7:3 to 8:2). The target compound elutes at Rf = 0.42–0.45, yielding a white crystalline solid.

Recrystallization

Recrystallization from ethyl acetate/hexanes (1:5) at –20°C enhances purity (>98%), as confirmed by HPLC.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.28 (d, 2H, Ar–H), 6.76 (d, 2H, Ar–H), 3.95 (t, 2H, OCH₂), 1.75 (m, 2H), 1.25 (m, 18H), 0.88 (t, 3H, CH₃).
  • FT-IR (neat) : 3378 cm⁻¹ (N–H stretch), 1609 cm⁻¹ (C=C aromatic).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 264.2321 (calculated 264.2328).

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 78 95 High
Mitsunobu Reaction 65 90 Low
Buchwald-Hartwig 82 98 Moderate

Q & A

(Basic) What are the recommended analytical techniques for characterizing the purity and structural integrity of p-Undecyloxyaniline?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the molecular structure, including the orientation of the undecyloxy and aniline groups. Cross-validate peak assignments with computational simulations if discrepancies arise .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times against a certified reference standard. Ensure mobile-phase compatibility with the compound’s solubility profile .
  • Mass Spectrometry (MS) : Confirm molecular weight and detect impurities via high-resolution MS (HRMS). Pair with fragmentation patterns to validate structural motifs .

(Advanced) How can researchers resolve contradictions between experimental data and theoretical predictions regarding the reactivity of this compound in cross-coupling reactions?

Methodological steps include:

  • Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalyst loading) to rule out environmental variability .
  • Re-examine assumptions in theoretical models, such as solvent effects or steric hindrance from the undecyl chain, using computational tools like DFT to refine predictions .
  • Incorporate extraneous variables (e.g., trace moisture, ligand decomposition) into the analysis, as these may explain deviations between observed and expected outcomes .

(Basic) What are the key considerations in designing a synthesis protocol for this compound to ensure reproducibility?

  • Stepwise documentation : Detail reaction parameters (temperature, solvent ratios, catalyst batch) to minimize variability. Use standardized lab reporting formats for clarity .
  • Purification protocols : Optimize column chromatography conditions (e.g., silica gel pore size, eluent polarity) to isolate the compound from byproducts like oligomers or unreacted aniline derivatives .
  • Yield validation : Compare yields across multiple trials and report statistical deviations to assess protocol robustness .

(Advanced) What strategies are effective in optimizing the solvent system for this compound-based supramolecular assemblies without compromising compound stability?

  • Systematic solvent screening : Test polar aprotic (e.g., DMF, DMSO) vs. non-polar (toluene, hexane) solvents. Monitor assembly formation via dynamic light scattering (DLS) and stability via accelerated degradation studies .
  • Additive compatibility : Evaluate co-solvents (e.g., ionic liquids) or surfactants to enhance solubility while preserving the compound’s electronic properties .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify solvent-analyte interactions and identify destabilizing conditions .

(Basic) How should researchers approach the stability assessment of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at elevated temperatures (40–60°C) and diverse pH levels (2–12). Monitor degradation via UV-Vis spectroscopy or HPLC .
  • Kinetic analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to predict shelf-life. Correlate stability trends with molecular descriptors (e.g., logPP) .
  • Storage recommendations : Based on data, prescribe inert-atmosphere storage at ≤−20°C for long-term stability .

(Advanced) What methodological frameworks are recommended for integrating this compound into multi-component catalytic systems while minimizing side reactions?

  • Mechanistic deconvolution : Use stopped-flow kinetics or operando spectroscopy to identify intermediates and competing pathways .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (catalyst loading, stoichiometry) and identify interaction effects .
  • Cross-disciplinary validation : Compare results with analogous systems (e.g., shorter alkoxy chains) to isolate the undecyl group’s role in reactivity .

(Basic) What spectroscopic methods are most effective in confirming the functional group orientation in this compound derivatives?

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic N–H (3300–3500 cm1^{-1}) and C–O–C (1250 cm1^{-1}) stretches. Compare with computational vibrational spectra .
  • X-ray Crystallography : Resolve crystal structures to confirm substituent positioning and intermolecular interactions .

(Advanced) How can researchers systematically address discrepancies in reported solubility parameters of this compound across different studies?

  • Meta-analysis : Collate literature data and stratify by solvent class, measurement technique (e.g., gravimetric vs. spectrophotometric), and sample purity .
  • Standardized protocols : Propose community-wide guidelines for solubility testing (e.g., equilibration time, temperature control) to reduce methodological variability .
  • Machine learning : Train models on existing solubility datasets to predict outliers and identify overlooked variables (e.g., polymorphic forms) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Undecyloxyaniline
Reactant of Route 2
Reactant of Route 2
p-Undecyloxyaniline

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